PTP1B Inhibitory Activity: Target Compound vs. Optimized α-Aminophosphonate N-Derivative
The target compound demonstrates weak inhibition of human PTP1B with an IC₅₀ > 10,000,000 nM, as measured in a biochemical assay using p-nitrophenol phosphate substrate [1]. This contrasts sharply with the optimized α-aminophosphonate N-derivative 'compound 5' from the same chemical class, which achieves an IC₅₀ of 6.64 µM (6,640 nM) against PTP1B—a >1,500-fold improvement [2]. The pronounced activity cliff underscores the critical role of the specific N-substituent and aryl group arrangement in determining PTP1B potency, making the target compound a valuable negative control or SAR probe rather than a lead-like inhibitor.
| Evidence Dimension | PTP1B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 1.00E+7 nM (i.e., >10,000,000 nM) |
| Comparator Or Baseline | α-Aminophosphonate N-derivative 'compound 5' (IC₅₀ = 6,640 nM) |
| Quantified Difference | >1,500-fold weaker inhibition by target compound |
| Conditions | Inhibition of recombinant human PTP1B using p-nitrophenol phosphate as substrate; 35 min pre-incubation, 30 min detection (BindingDB assay) [1]; compound 5 assayed under analogous PTP1B inhibition conditions [2]. |
Why This Matters
For procurement decisions, this >1,500-fold potency differential defines the target compound's utility as a specificity control or an SAR probe rather than a potent inhibitor, guiding selection toward either pharmacological tool compounds or SAR-negative controls.
- [1] BindingDB. BDBM50363862 (CHEMBL1946383). IC50 >1.00E+7 nM against human PTP1B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363862 (accessed 2026-05-04). View Source
- [2] Huang, B.; et al. Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases. Eur. J. Med. Chem. 2012, 49, 275–285. Compound 5, IC50 = 6.64 µM against PTP1B. View Source
